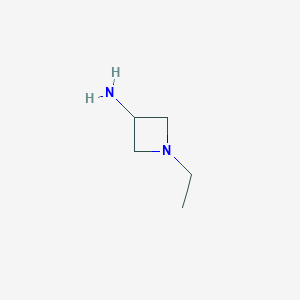

1-Ethylazetidin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-7-3-5(6)4-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLNTZCAUWRAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55438-58-9 | |

| Record name | 1-ethylazetidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethylazetidin 3 Amine and Analogues

Classical Approaches to Azetidine (B1206935) Ring Formation

Classical methods for constructing the azetidine ring remain fundamental in organic synthesis. These strategies primarily rely on intramolecular cyclization reactions, where a linear precursor containing a nitrogen atom and a suitable leaving group at the γ-position are induced to form the four-membered ring. Cycloaddition reactions offer an alternative convergent approach to the azetidine core.

Cyclization Reactions

Cyclization reactions are a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond to close the four-membered ring. The success of these reactions often depends on managing the entropic and enthalpic barriers associated with forming a strained ring system. Various strategies have been developed to facilitate this key ring-closing step.

Intramolecular nucleophilic substitution is one of the most common methods for forming the azetidine ring. derpharmachemica.com This approach typically involves a γ-amino halide or a γ-amino alcohol derivative, where the nitrogen atom acts as a nucleophile, displacing a leaving group at the C3 position. derpharmachemica.com The efficiency of the cyclization can be influenced by the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions. For instance, the synthesis of 1,3-disubstituted azetidines has been accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.

A plausible synthetic route to a precursor for 1-Ethylazetidin-3-amine could involve the cyclization of a suitably substituted 3-amino-1-propanol derivative. The hydroxyl groups can be converted into good leaving groups, such as mesylates or tosylates, to facilitate the intramolecular nucleophilic attack by the amine.

| Reactants | Reagents | Product | Yield (%) | Reference |

| 2-Substituted-1,3-propanediol, Primary amine | Triflic anhydride, Diisopropylethylamine | 1,3-Disubstituted azetidine | Varies | J. Org. Chem. 2006, 71, 7885-7887 |

| 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide, Alumina | 1-Arenesulfonylazetidine | Good | Synlett, 2008, 108-110 |

Reductive cyclization offers an alternative strategy for the formation of the azetidine ring. This method often starts from precursors that are not amenable to direct nucleophilic substitution. For example, the reduction of γ-azido ketones or γ-nitro ketones can lead to the in situ formation of an amino group, which then cyclizes onto the carbonyl group (after its reduction to a hydroxyl group and conversion to a leaving group) to form the azetidine ring.

Another approach involves the reductive cyclization of β-haloalkylimines. In this method, the imine is first formed from a β-halo ketone and a primary amine. Subsequent reduction of the imine to a secondary amine is followed by intramolecular cyclization to yield the N-substituted azetidine.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| γ-Haloalkyl-imine | Sodium borohydride | N-Substituted azetidine | High | Not specified in search results |

| Diketone | Acylation, Pyrolysis, NaBH4 | 1-Alkyl-2-methyl-3,3-dimethoxyazetidine | Good to Excellent | Not specified in search results |

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of nitrogen-containing heterocycles, including azetidines. nih.gov These methods often involve the intramolecular amination of C-H bonds, a transformation that is challenging to achieve with traditional synthetic methods. For the synthesis of azetidines, palladium catalysts can facilitate the cyclization of substrates containing a suitably positioned amine and an unactivated C(sp³)-H bond. unityfvg.it

These reactions typically employ a directing group, such as picolinamide, attached to the nitrogen atom to position the palladium catalyst in proximity to the desired C-H bond for activation and subsequent C-N bond formation. unityfvg.it This strategy allows for the construction of the azetidine ring under relatively mild conditions and with high functional group tolerance. unityfvg.it

| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |

| Picolinamide-protected amine with γ C(sp³)-H bond | Palladium catalyst | Azetidine | Varies | J. Am. Chem. Soc., 2012, 134, 3-6 unityfvg.it |

Beyond palladium catalysis, other intramolecular amination strategies have been developed for azetidine synthesis. These methods often involve the generation of a reactive nitrogen species that can undergo cyclization. For example, the intramolecular amination of organoboronates has been reported to produce azetidines. unityfvg.it In this approach, an aminoboron "ate" complex undergoes a 1,2-metalate shift, leading to the formation of the C-N bond and the azetidine ring.

Another strategy involves the use of hypervalent iodine reagents to promote the cyclization of N-alkenylamides, although this method is more commonly used for the synthesis of larger rings, it can be adapted for azetidines under specific conditions.

| Substrate Type | Key Reagent/Catalyst | Product | Reference |

| Organoboronate with amino group | Metal catalyst | Azetidine | Org. Lett., 2021, 23, 3379-3383 unityfvg.it |

| Allylic sulfonamide | Cobalt catalyst/Electricity | Azetidine | Not specified in search results |

Cycloaddition Reactions

Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine core. These reactions involve the combination of two unsaturated components to form the four-membered ring in a single step.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. However, this reaction can be challenging due to the photophysical properties of the reactants. Recent advancements have utilized visible light photocatalysis to overcome some of these limitations, expanding the scope and applicability of this reaction.

Another important cycloaddition approach is the reaction of ketenes with imines (the Staudinger cycloaddition) to form β-lactams (azetidin-2-ones). While this method does not directly yield azetidines, the resulting β-lactams are versatile intermediates that can be reduced to the corresponding azetidines.

| Reaction Type | Reactants | Product | Reference |

| [2+2] Photocycloaddition (aza Paternò-Büchi) | Imine, Alkene | Azetidine | Varies |

| [2+2] Cycloaddition | Ketene, Imine | β-Lactam (Azetidin-2-one) | Varies |

Advanced Synthetic Strategies for Substituted Azetidines

More advanced synthetic strategies focus on the introduction of substituents onto a pre-formed azetidine ring or the construction of a substituted azetidine in a more direct manner. These methods are often characterized by high efficiency and selectivity.

Strain-release reactions of highly strained bicyclic systems, such as 1-azabicyclo[1.1.0]butanes (ABBs), have emerged as a powerful tool for the synthesis of functionalized azetidines. rsc.orgchemrxiv.org The high ring strain of ABBs allows for their ring-opening with a variety of nucleophiles and electrophiles, leading to diversely substituted azetidines.

A particularly relevant approach for the synthesis of 3-aminoazetidines is the direct displacement of a leaving group at the 3-position of an azetidine ring with an amine nucleophile. A straightforward, one-step synthesis of azetidine-3-amines has been reported starting from the commercially available and bench-stable 1-benzhydryl-3-mesyloxyazetidine. chemrxiv.orgnih.govacs.org This reaction proceeds by heating the azetidine precursor with a primary or secondary amine in a suitable solvent like acetonitrile (B52724). chemrxiv.orgacs.org This methodology is tolerant of a wide range of functional groups and can be used for the late-stage introduction of the azetidine motif. nih.gov

To synthesize this compound, a two-step sequence based on this methodology can be envisaged. First, 1-benzhydryl-3-mesyloxyazetidine would be reacted with ammonia (B1221849) or a protected amine to furnish 1-benzhydryl-azetidin-3-amine. Subsequent N-alkylation with an ethylating agent, followed by deprotection of the benzhydryl group, would yield the target compound. Alternatively, direct reaction with ethylamine (B1201723) could be explored, though this may lead to a mixture of products. A more direct conceptual approach involves the synthesis of 3-aminoazetidine followed by selective N-ethylation.

A general procedure for the synthesis of N-substituted 3-aminoazetidines involves heating 1-benzhydryl-3-mesyloxyazetidine with two equivalents of the desired amine in acetonitrile at 80 °C. chemrxiv.orgacs.org

Table 2: Synthesis of N-Substituted 3-Aminoazetidines via Nucleophilic Displacement

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77 | chemrxiv.org |

| Diisopropylamine | 1-Benzhydryl-N,N-diisopropylazetidin-3-amine | 49 | acs.org |

| Dodecylamine | 1-Benzhydryl-N-dodecylazetidin-3-amine | - | chemrxiv.org |

The benzhydryl protecting group can be removed under hydrogenolysis conditions, for example, using palladium on carbon as a catalyst in the presence of a hydrogen source. nih.gov

Direct C-H activation has become a powerful strategy for the functionalization of heterocyclic compounds, including azetidines. rsc.org This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds by directly converting a C-H bond into a new functional group, often with the aid of a transition metal catalyst.

Palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the cyclization of an amine-containing substrate onto a C-H bond, forming the azetidine ring. While this specific example leads to the formation of the ring itself, intermolecular C-H functionalization of a pre-existing azetidine ring is also a viable, though challenging, strategy for introducing substituents. For the synthesis of this compound, one could envision a scenario where a C-H bond at the 3-position of a 1-ethylazetidine is functionalized with an amino group. However, controlling the regioselectivity of such reactions on a small, strained ring can be difficult.

Kulinkovich-Type Coupling

The Kulinkovich reaction, traditionally used for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, has been adapted for the construction of azetidine rings. wikipedia.org A notable advancement in this area is the titanium(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents, which proceeds through a proposed Kulinkovich-type mechanism. rsc.orgresearchgate.net

In this transformation, a titanacyclopropane intermediate is believed to form, acting as a 1,2-aliphatic dianion equivalent. researchgate.netresearchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the four-membered N-heterocyclic ring. researchgate.net This method is particularly valuable for the synthesis of spirocyclic NH-azetidines, providing access to structurally diverse and previously unreported compounds in a single step. rsc.orgresearchgate.net

The reaction generally proceeds in moderate yields and is notable for its ability to construct densely functionalized azetidines that would be challenging to access through other synthetic routes. rsc.org The broad substrate scope of this methodology further enhances its utility in synthetic chemistry. rsc.org

Table 1: Examples of Spirocyclic NH-Azetidines Synthesized via Kulinkovich-Type Coupling

| Entry | Oxime Ether Substrate | Grignard Reagent | Product | Yield (%) |

| 1 | Cyclohexanone O-methyl oxime | Ethylmagnesium bromide | 1-Aza-spiro[3.5]nonane | 55 |

| 2 | 4-tert-Butylcyclohexanone O-methyl oxime | Ethylmagnesium bromide | 7-tert-Butyl-1-aza-spiro[3.5]nonane | 62 |

| 3 | Cyclopentanone O-methyl oxime | Propylmagnesium chloride | 1-Aza-spiro[3.4]octane | 58 |

Note: The yields are representative and may vary depending on the specific reaction conditions and substrates used.

Intramolecular Amination of Organoboronates

A powerful strategy for the synthesis of azetidines involves the intramolecular amination of organoboronates. acs.orgacs.orgorganic-chemistry.org This method relies on the formation of an aminoboron "ate" complex, which subsequently undergoes a 1,2-metalate shift to establish the crucial carbon-nitrogen bond, leading to the formation of the azetidine ring. acs.orgorganic-chemistry.org

The process is applicable to the synthesis of a variety of substituted azetidines and demonstrates tolerance to several useful functional groups, including alkenes, furan (B31954) rings, and boronic esters. acs.org A key advantage of this methodology is the high degree of stereospecificity observed in the formation of enantiomerically enriched azacycles. acs.orgacs.org

The required organoboronate precursors are readily accessible, and the cyclization is typically promoted by a base. This approach has been successfully applied to the synthesis of not only azetidines but also larger nitrogen-containing heterocycles like pyrrolidines and piperidines. acs.orgorganic-chemistry.org

Table 2: Synthesis of Azetidines via Intramolecular Amination of Organoboronates

| Entry | Organoboronate Substrate | Product | Yield (%) |

| 1 | 3-(Methoxyamino)propylboronic acid pinacol (B44631) ester | Azetidine | 75 |

| 2 | 3-(Methoxyamino)-1-phenylpropylboronic acid pinacol ester | 2-Phenylazetidine | 82 |

| 3 | 1-(3-(Methoxyamino)propyl)cyclohex-3-ene-1-boronic acid pinacol ester | 6-Aza-spiro[3.5]non-8-ene | 68 |

Note: The yields are representative and may vary depending on the specific reaction conditions and substrates used.

Direct Displacement of Azetidine Electrophiles with Amine Nucleophiles

The direct functionalization of a pre-formed azetidine ring through nucleophilic substitution represents a straightforward approach to introduce diverse substituents. This strategy often involves the activation of a hydroxyl group at the 3-position of the azetidine ring, converting it into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with an amine nucleophile, like ethylamine, leads to the formation of the desired this compound analogue.

Intramolecular SN2 reactions are a common method for forming the azetidine ring itself, where a nitrogen atom attacks a carbon with a leaving group. frontiersin.org Lanthanide(III) triflates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.orgnih.gov This reaction tolerates various functional groups. frontiersin.orgnih.gov The ring-opening of azetidinium ions by nucleophiles also provides a pathway to functionalized linear amines. nih.gov

Stereoselective Synthesis of Azetidine Scaffolds

The development of stereoselective methods for the synthesis of azetidines is of paramount importance for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. researchgate.net Several strategies have been developed to control the stereochemistry during the formation or functionalization of the azetidine ring.

One approach involves the use of chiral starting materials. For instance, novel, superbase-promoted stereoselective rearrangement reactions of chiral oxirane derivatives have been utilized to provide chiral azetidine derivatives. researchgate.net Another strategy employs metal-catalyzed asymmetric reactions. For example, the synthesis of enantioenriched azetidine-based α-amino acids has been achieved through the metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors. acs.org

Furthermore, palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has been shown to be an efficient method for synthesizing azetidines with predictable selectivity. nih.gov

Functional Group Transformations on the Azetidine Ring

The functionalization of the azetidine ring is crucial for creating a diverse range of analogues for structure-activity relationship studies. The strained nature of the four-membered ring influences its reactivity, making it amenable to various transformations. rsc.org

Functional group transformations can be carried out on pre-existing azetidine scaffolds. For example, a bromo-substituted carbon center on the azetidine ring serves as a useful handle for nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.gov This allows for the introduction of a wide array of functional groups.

Moreover, the nitrogen atom of the azetidine ring can be a site for functionalization. For instance, late-stage modification of macrocyclic peptides containing a 3-aminoazetidine (3-AAz) unit can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen. nih.gov Additionally, radical-type SF₅ transfer reactions with azabicyclo[1.1.0]butanes have been used to synthesize N–SF₅ azetidines, showcasing the versatility of functionalizing the azetidine nitrogen. acs.org The development of methods for the functionalization of azetidine nitrones further expands the toolkit for modifying this important heterocyclic scaffold. researchgate.net

Reactivity and Reaction Mechanisms of 1 Ethylazetidin 3 Amine

Ring-Opening Reactions of Azetidines

The release of ring strain is a powerful thermodynamic incentive for the ring-opening reactions of azetidines. researchwithrutgers.com These reactions can be initiated by various reagents and conditions, leading to a diverse array of functionalized linear amines.

One common pathway is the acid-mediated intramolecular ring-opening. nih.gov For certain N-substituted azetidines, the presence of acid can lead to protonation of the azetidine (B1206935) nitrogen. This activates the ring, making it susceptible to nucleophilic attack. If a pendant nucleophile, such as an amide group, is present in the substituent, it can attack one of the ring carbons, leading to cleavage of a C-N bond and formation of a larger, more stable ring system. nih.gov

Nucleophilic ring-opening of activated azetidinium ions is another key reaction class. nih.gov In this process, the azetidine nitrogen is quaternized, forming a positively charged azetidinium ion. This species is highly electrophilic and reacts readily with various nucleophiles. These reactions often proceed with high regioselectivity and stereoselectivity, providing a reliable method for producing polysubstituted acyclic amines. nih.gov

Furthermore, photochemical strategies have been developed that combine ring formation and subsequent ring-opening. beilstein-journals.org For example, azetidinols can be formed via a Norrish–Yang photocyclization. These intermediates can then undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, yielding aminodioxolanes. beilstein-journals.org This "build and release" strategy leverages the formation and subsequent cleavage of the strained ring to achieve complex molecular transformations. beilstein-journals.org

Ring-Expansion Reactions of Azetidines

Beyond simple ring-opening, azetidines can undergo ring-expansion reactions to form larger, five-, six-, or seven-membered nitrogen heterocycles. epfl.chmdpi.com These transformations are synthetically valuable for accessing important structural motifs found in natural products and pharmaceuticals.

For instance, the reaction of azetidines with various unsaturated compounds can lead to the insertion of atoms into the ring structure. While the ring expansion of the more strained vinylaziridines is more common, similar principles can be applied to azetidines. epfl.chmdpi.com Catalytic systems, often employing transition metals, can mediate these transformations. For example, PPh3-catalyzed reactions of certain cyclic imines with acetylenedicarboxylates have been shown to result in ring expansion to eight-membered heterocycles. nih.gov Another approach involves a formal [3+1] cycloaddition, where a one-carbon component reacts with the three-atom backbone of an azetidine precursor to build a methylene (B1212753) azetidine. nih.gov These methods provide access to more complex heterocyclic systems that would be difficult to synthesize otherwise. researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of azetidine reactions is crucial for controlling their outcomes and developing new synthetic methods. A combination of computational and experimental studies has provided significant insights into the reaction pathways.

Computational Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of azetidine reactions. nih.gov DFT calculations allow researchers to model reaction intermediates, transition states, and potential energy surfaces, providing a detailed picture of the reaction pathway.

These studies have been used to:

Predict Regioselectivity: In the nucleophilic ring-opening of azetidiniums, DFT calculations have helped to understand the parameters that govern which C-N bond is cleaved. nih.gov

Explain Reaction Preferences: Computational studies have clarified why certain reaction pathways are favored over others. For example, in the synthesis of azetidines via radical cyclization of ynamides, DFT calculations explained the kinetic preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov

Elucidate Complex Cascades: For multi-step reactions, such as the copper(I)-catalyzed rearrangement of O-propargylic oximes to form azetidine nitrones, computational studies have detailed the individual steps, including identifying the rate-determining step. acs.org

Analyze Isomer Stability: The stability of different diastereomeric lithiated azetidines has been investigated using DFT, providing insight into their reactivity and the "dynamic control of reactivity" observed in organolithium chemistry. cnr.it

| Reaction Type | Computational Method | Insight Gained | Reference |

|---|---|---|---|

| Nucleophilic Ring-Opening | DFT | Understanding of regioselectivity | nih.gov |

| Radical Cyclization (Synthesis) | DFT | Kinetic preference for 4-exo-dig pathway | nih.gov |

| Skeletal Rearrangement | Computational Studies | Identification of rate-determining step | acs.org |

| C2-Lithiation | DFT | Stability of diastereomeric intermediates | cnr.it |

Kinetic Studies and Reaction Rate Laws

Kinetic studies provide experimental data on reaction rates, which are essential for understanding reaction mechanisms and optimizing conditions. While specific kinetic data for reactions of 1-Ethylazetidin-3-amine are not widely published, studies on related azetidine systems offer valuable parallels.

For example, kinetic investigations of the Staudinger reaction to form β-lactams (2-azetidinones) have been conducted. researchgate.net These studies help to elucidate the mechanism of the [2+2] cycloaddition between ketenes and imines. By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or catalyst), a rate law can be determined. The form of the rate law provides evidence for the sequence of steps in the mechanism, such as the formation of a zwitterionic intermediate. researchgate.net Such experimental approaches, when applied to the ring-opening or expansion reactions of this compound, would provide quantitative data to complement the qualitative insights from computational studies.

Role of Catalysts and Reaction Conditions

The synthesis of substituted azetidines, such as this compound, is a significant area of research in organic chemistry due to the prevalence of the azetidine motif in biologically active compounds. The formation of the strained four-membered ring requires specific catalytic systems and carefully controlled reaction conditions to achieve high yields and selectivity. While a single definitive synthesis for this compound is not ubiquitously cited, its structure lends itself to several modern catalytic strategies for azetidine ring formation.

One prominent method involves the intramolecular aminolysis of epoxy amines, a reaction that can be efficiently catalyzed by Lewis acids. Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven effective in promoting the regioselective cyclization of cis-3,4-epoxy amines to yield azetidines. This reaction proceeds in high yields, even in the presence of functional groups that are sensitive to acid. The catalyst activates the epoxide ring, making it susceptible to nucleophilic attack by the amine.

Another advanced strategy employs transition-metal catalysis. Photo-induced copper catalysis, for example, enables a [3+1] radical cascade cyclization of aliphatic amines and alkynes to construct the azetidine scaffold. This method involves the activation of C-H bonds under mild conditions. Similarly, palladium(II)-catalyzed intramolecular C(sp³)–H amination represents a powerful tool for forming the azetidine ring from a suitable acyclic precursor. This process typically involves an oxidant to facilitate the key C-N bond-forming reductive elimination step from a high-valent palladium intermediate.

The reaction conditions are critical for the success of these catalytic cycles. Solvent choice, temperature, and the specific nature of the catalyst and ligands all play a pivotal role in directing the reaction towards the desired azetidine product and minimizing side reactions.

Table 1: Catalytic Strategies and Conditions for Azetidine Synthesis

| Catalytic System | Reaction Type | Typical Reaction Conditions |

|---|---|---|

| Lanthanum(III) triflate (La(OTf)₃) | Intramolecular aminolysis of epoxy amines | 5 mol% catalyst, refluxing in 1,2-dichloroethane (B1671644) (DCE) |

| Palladium(II) complexes | Intramolecular C(sp³)–H amination | Requires an oxidant (e.g., benziodoxole tosylate) and additives like AgOAc |

| Copper-based photosensitizers | [3+1] Radical cascade cyclization | Visible light irradiation, acetonitrile (B52724) as solvent |

Derivatization Reactions of the Amine Functionality

The primary amine group at the 3-position of the azetidine ring is a key functional handle that allows for a wide array of derivatization reactions. These reactions are fundamental for modifying the compound's properties and for its incorporation into larger, more complex molecules. The nucleophilicity of the nitrogen atom's lone pair of electrons drives this reactivity.

Acylation: this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This reaction results in the formation of a stable amide bond. The reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct that is formed. wikipedia.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. wikipedia.org

Sulfonylation: In a reaction analogous to acylation, the primary amine can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.orglibretexts.org The sulfonamide derived from a primary amine, such as this compound, contains a hydrogen atom on the nitrogen, which is rendered acidic by the strongly electron-withdrawing sulfonyl group. Consequently, the resulting N-(1-ethylazetidin-3-yl)sulfonamide is soluble in aqueous alkali solutions. libretexts.org

Alkylation: The direct alkylation of this compound with alkyl halides is a mechanistically complex reaction. While the primary amine can act as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction, the resulting secondary amine product is typically more nucleophilic than the starting primary amine. libretexts.org This increased nucleophilicity leads to a high propensity for subsequent alkylation events, resulting in the formation of a mixture of secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. libretexts.org Therefore, achieving selective mono-alkylation is challenging under these conditions and often requires alternative synthetic strategies like reductive amination to obtain clean, specific secondary or tertiary amine products.

Table 2: Derivatization Reactions of this compound

| Reaction Type | Reagent | Product Class | Key Reaction Features |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride ((R-CO)₂O) | Amide | Forms a stable amide bond; typically requires a base to neutralize acid byproduct. |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Product is acidic and soluble in aqueous base. |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Prone to overalkylation, leading to a mixture of products. |

Biological Activities and Pharmacological Relevance of Azetidine Derivatives

Broad Spectrum of Biological Activities

Azetidine (B1206935) derivatives are known to exhibit a diverse range of biological activities, making them valuable in the development of treatments for numerous diseases. nih.gov These activities include:

Anticancer: Certain azetidine-based compounds have been shown to inhibit the growth of cancer cells. For instance, some derivatives act as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell survival and proliferation. nih.govacs.org

Antibacterial and Antimicrobial: The azetidine ring is a core component of many β-lactam antibiotics. Furthermore, novel azetidine derivatives have shown efficacy against multidrug-resistant Mycobacterium tuberculosis by interfering with the biosynthesis of the mycobacterial cell wall. acs.org

Antiviral: The unique structural properties of azetidines have been exploited in the design of antiviral agents.

Central Nervous System (CNS) Activity: Azetidine-containing molecules have been investigated for their potential in treating neurological and psychiatric disorders. They have been explored as dopamine antagonists, GABA uptake inhibitors, and for the treatment of conditions like schizophrenia and Alzheimer's disease. nih.govnih.gov

Anti-inflammatory and Analgesic: Various derivatives have demonstrated anti-inflammatory and pain-relieving properties.

Other Activities: The pharmacological scope of azetidines also extends to antimalarial, antiobesity, antidiabetic, and antioxidant activities. nih.gov

A study on 3-aminoazetidines revealed their potential as triple reuptake inhibitors of serotonin, norepinephrine, and dopamine, suggesting their utility as broad-spectrum antidepressants.

Structure-Activity Relationship (SAR) Studies

The biological activity of azetidine derivatives is highly dependent on the nature and position of substituents on the azetidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Modifications to the substituents on the azetidine ring can dramatically alter the pharmacological profile of the molecule.

N-Alkylation: The substitution on the nitrogen atom of the azetidine ring is a key determinant of activity. In a study of azetidine derivatives as GABA uptake inhibitors, both N-unsubstituted and N-alkylated compounds were evaluated. The introduction of lipophilic N-alkyl groups was found to influence the potency and selectivity for GAT-1 and GAT-3 transporters. nih.gov

Substitution at C2 and C3 Positions: The position of functional groups on the carbon atoms of the azetidine ring also plays a critical role. For instance, in the same study on GABA uptake inhibitors, derivatives substituted at the 2-position with an acetic acid moiety and a lipophilic residue showed high potency at the GAT-1 transporter. nih.gov In another example, a series of 2,4-cis-amino-azetidine derivatives were found to have potent bactericidal activity against Mycobacterium tuberculosis. The nature of the amine pendant group at the C3 position influenced the antimycobacterial activity. acs.org

The following table summarizes the impact of certain substituent modifications on the biological activity of azetidine derivatives based on selected studies.

| Modification | Compound Class | Observed Impact on Biological Activity |

| Introduction of lipophilic N-alkyl groups | Azetidine-based GABA uptake inhibitors | Influenced potency and selectivity for GAT-1 and GAT-3 transporters. nih.gov |

| Substitution at C2 with an acetic acid moiety and a lipophilic residue | Azetidine derivatives | High potency at the GAT-1 transporter. nih.gov |

| Variation of the amine pendant group at C3 | 2,4-cis-amino-azetidine derivatives | Modulated antimycobacterial activity. acs.org |

The steric bulk and electronic properties of substituents on the azetidine ring can significantly affect how the molecule interacts with its biological target.

Steric Hindrance: The size and shape of substituents can either promote or hinder the binding of the molecule to a receptor or enzyme active site. For example, in the design of selective inhibitors, bulky substituents may be introduced to prevent binding to off-target proteins that have smaller binding pockets.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the charge distribution within the molecule. This, in turn, affects the strength of interactions such as hydrogen bonds and electrostatic interactions with the biological target. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to an azetidine core can alter the electronic properties of the entire molecule, thereby influencing its binding affinity.

Molecular Mechanisms of Action in Biological Systems

The diverse biological activities of azetidine derivatives stem from their ability to interact with a variety of biological macromolecules, including enzymes and receptors.

Azetidine-containing compounds have been designed to target specific enzymes and receptors, leading to their therapeutic effects.

Enzyme Inhibition: A notable example is the inhibition of STAT3. Certain azetidine-based compounds have been found to irreversibly bind to STAT3, selectively inhibiting its activity over other STAT proteins. Mass spectrometry and site-directed mutagenesis studies have identified key cysteine residues (Cys426 and Cys468) in STAT3 that are essential for the high-potency inhibition by these compounds. nih.gov

Receptor Interactions: 3-Aminoazetidine derivatives have been developed as high-affinity non-imidazole histamine H3 receptor agonists. The proposed binding mode of these compounds indicates key interactions with the receptor that are similar to those of the endogenous ligand, histamine. acs.org N-alkylamino acid derivatives have also been shown to interact with melanocortin receptors. nih.gov

The interaction of azetidine derivatives with biomolecules is governed by a range of intermolecular forces. The rigid, three-dimensional structure of the azetidine ring helps to pre-organize the substituents in a specific spatial orientation, which can lead to higher binding affinity for the target biomolecule. enamine.net These interactions can include:

Covalent Bonding: In some cases, azetidine derivatives can form covalent bonds with their target, leading to irreversible inhibition. This is the case with the aforementioned STAT3 inhibitors, which covalently bind to cysteine residues. nih.gov

Hydrogen Bonding: The nitrogen atom in the azetidine ring, as well as other functional groups on the molecule, can act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in the binding site of a protein.

Electrostatic Interactions: The polarity and charge distribution of the molecule influence its electrostatic interactions with the biological target.

Therapeutic Potential in Disease Treatment

Anticancer Agents

There is no specific information available in the search results regarding the anticancer properties of 1-Ethylazetidin-3-amine.

Antimicrobial and Antibacterial Agents

No studies specifically investigating the antimicrobial or antibacterial activities of this compound were found in the provided search results.

Central Nervous System (CNS) Disorders

Information regarding the effects of this compound on the central nervous system is not available in the provided search results.

Anti-inflammatory and Immunomodulatory Effects

There are no specific research findings on the anti-inflammatory or immunomodulatory effects of this compound in the provided search results.

Antiviral and Antioxidant Properties

Specific data on the antiviral or antioxidant properties of this compound could not be located in the provided search results.

Dopamine Antagonist Activity

There is no information available in the search results concerning the dopamine antagonist activity of this compound.

Azetidine Scaffolds in Natural Products and Bioactive Molecules

The azetidine ring is a relatively rare structural motif in naturally occurring compounds. drugbank.comrsc.org Its inherent ring strain, while contributing to its synthetic utility, may also account for its limited presence in primary and secondary metabolites. rsc.org However, several notable examples of natural products containing the azetidine core have been identified, underscoring its biological relevance.

One of the earliest discovered and most well-known azetidine-containing natural products is L-azetidine-2-carboxylic acid . medwinpublishers.com This non-proteinogenic amino acid, isolated from plants like the lily-of-the-valley (Convallaria majalis), acts as a proline antagonist. Other examples include mugineic acids , which are iron-chelating compounds found in graminaceous plants, and the penaresidins , isolated from marine sponges. medwinpublishers.com These natural products highlight the diverse biological functions that the azetidine moiety can support, from metabolic disruption to metal ion homeostasis.

Despite the existence of these natural precedents, there is a conspicuous absence of This compound as a constituent of any known natural product in the currently available scientific literature. Searches for natural alkaloids or other secondary metabolites containing a 1-ethylazetidine moiety have not yielded any specific compounds. This suggests that this particular substitution pattern on the azetidine ring may not be a common feature of natural biosynthetic pathways.

In the realm of synthetic bioactive molecules, the azetidine scaffold has found broader application. lifechemicals.comenamine.net Medicinal chemists have utilized the azetidine ring as a versatile building block to constrain the conformation of molecules, thereby enhancing their binding affinity and selectivity for biological targets. enamine.net This has led to the development of a wide array of azetidine-containing compounds with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. medwinpublishers.com

A notable example of a successful drug containing an azetidine ring is Azelnidipine , a calcium channel blocker used for the treatment of hypertension. enamine.net The azetidine moiety in these synthetic compounds is often strategically incorporated to mimic or replace other cyclic structures, offering advantages in terms of metabolic stability and patentability.

While numerous studies have explored the synthesis and biological evaluation of various substituted azetidines, specific and detailed research findings on the pharmacological relevance of This compound as a core bioactive scaffold are limited in publicly accessible literature. It is more frequently positioned as a synthetic intermediate or a building block for the construction of more complex molecules. For instance, azetidine derivatives are utilized in the development of novel therapeutic agents, such as antitumor analogues of TZT-1027 and inhibitors of gamma-aminobutyric acid (GABA) uptake. drugbank.commdpi.com

The following table summarizes the key classes of azetidine-containing molecules and highlights the current standing of This compound within this context.

| Compound Class | Examples | Biological Relevance | Presence of this compound |

| Natural Products | L-azetidine-2-carboxylic acid, Mugineic acids, Penaresidins | Proline antagonism, Iron chelation, Cytotoxicity | Not reported in the literature |

| Synthetic Bioactive Molecules | Azelnidipine, TZT-1027 analogues, GABA uptake inhibitors | Antihypertensive, Antitumor, Neurological disorders | Primarily used as a synthetic building block |

Advanced Research Methodologies and Techniques

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of 1-Ethylazetidin-3-amine at an atomic level. These in silico methods allow researchers to predict and understand molecular behavior, complementing and guiding experimental work.

Electronic structure calculations, based on the principles of quantum chemistry, are employed to determine the distribution of electrons within the this compound molecule. Methods like Density Functional Theory (DFT) are frequently used to elucidate fundamental properties that govern the compound's reactivity and interactions. nih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Furthermore, these calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atoms of the azetidine (B1206935) ring and the primary amine group are expected to be regions of high electron density.

Interactive Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule |

In a typical MD simulation, the compound is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation tracks the trajectory of each atom over a set period, often on the nanosecond to microsecond scale, providing insights into structural stability and dynamics. mdpi.com This can reveal, for example, the preferred puckering conformations of the azetidine ring and the rotational freedom of the ethyl group.

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental data.

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's electronic environment and are crucial for confirming the compound's structure.

IR Spectra: The infrared (IR) spectrum can be predicted by calculating the vibrational frequencies of the molecule's chemical bonds. nih.govarxiv.org These calculations help assign experimental IR absorption bands to specific molecular motions, such as N-H stretching of the primary amine, C-N stretching of the aliphatic amine, and various bending vibrations. orgchemboulder.comspectroscopyonline.com For this compound, characteristic peaks would be expected for the N-H bonds of the primary amine and the C-N bonds within the azetidine ring and ethyl group. orgchemboulder.comnasa.gov

UV/Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method for predicting the ultraviolet-visible (UV-Vis) absorption spectrum. nih.govnih.gov This technique calculates the energies of electronic transitions, which correspond to the wavelengths of light the molecule absorbs. nih.gov For a saturated aliphatic amine like this compound, significant absorption is not expected in the standard UV-Vis range (200-800 nm).

Interactive Data Table: Predicted IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3400 (two bands) | Primary Amine (NH₂) |

| C-H Stretch | 2850-2960 | Aliphatic (CH₂, CH₃) |

| N-H Bend | 1580-1650 | Primary Amine (NH₂) |

| C-N Stretch | 1020-1250 | Aliphatic Amine |

| N-H Wag | 665-910 | Primary Amine |

The study of potential energy surfaces (PES) provides a detailed map of the energy of this compound as a function of its geometry. By calculating the energy for a systematic series of molecular conformations, a PES can be constructed to identify the most stable (lowest energy) structures, as well as the transition states and energy barriers between different conformations. This is particularly useful for understanding dynamic processes such as the inversion of the azetidine ring or the rotation around key single bonds. These calculations are fundamental to predicting the kinetics and mechanisms of reactions involving the compound.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, typically a protein. nih.govfrontiersin.org This method is central to drug discovery and involves placing the ligand (this compound) into the binding site of a receptor and calculating a score that estimates the binding affinity. mdpi.com

The process involves generating multiple conformations of the ligand and fitting them into the active site of the protein. A scoring function then evaluates the interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, to rank the different binding poses. researchgate.netmdpi.com For this compound, the primary amine and the tertiary amine of the azetidine ring are key functional groups that could form crucial hydrogen bonds with amino acid residues in a protein's active site.

Interactive Data Table: Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase X | -7.2 | ASP 145 | Hydrogen Bond (with NH₂) |

| Protein Kinase X | -7.2 | GLU 98 | Hydrogen Bond (with ring N) |

| Protein Kinase X | -7.2 | LEU 50 | Hydrophobic Interaction |

| Monoamine Oxidase B | -6.5 | TYR 435 | Hydrogen Bond (with NH₂) |

Analytical Chemistry Techniques for Characterization and Purity Assessment

A suite of analytical chemistry techniques is essential for the unambiguous characterization of this compound and the assessment of its purity. These experimental methods provide the definitive data required to confirm the compound's identity and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition. MS can also be used to identify impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound. nih.gov By separating the compound from any by-products or starting materials, HPLC with a suitable detector (e.g., UV or MS) can quantify the purity, often expressed as a percentage of the area under the curve.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies, confirming the presence of the amine groups and the aliphatic structure.

Interactive Data Table: Summary of Analytical Characterization Techniques

| Technique | Purpose | Expected Outcome for this compound |

| ¹H NMR | Structural elucidation (proton environment) | Signals corresponding to ethyl and azetidine protons. |

| ¹³C NMR | Structural elucidation (carbon framework) | Signals for the five distinct carbon atoms. |

| HRMS | Molecular formula confirmation | A molecular ion peak matching the exact mass of C₅H₁₂N₂. |

| HPLC | Purity assessment | A major peak with a purity level typically >95%. |

| IR Spectroscopy | Functional group identification | Absorption bands for N-H and C-N bonds. |

In Vitro and In Vivo Assay Methodologies for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a range of in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) assays are employed. These assays are crucial for identifying potential therapeutic applications.

In Vitro Assays: These are initial screening methods to determine a compound's biological activity at the cellular or molecular level. Common in vitro assays include:

Receptor Binding Assays: These assays measure the affinity of a compound for a specific biological target, such as a receptor or enzyme. For instance, derivatives of 3-aminoazetidine have been evaluated for their activity as histamine H3 receptor agonists using assays that measure changes in cellular signaling pathways, like a cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay in HEK293 cells. nih.gov

Antimicrobial Assays: The antibacterial and antifungal properties of a compound can be tested against various microbial strains. nih.govxiahepublishing.com Methods like broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. mdpi.comresearchgate.net

Antioxidant Assays: The capacity of a compound to neutralize free radicals can be evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

Cytotoxicity Assays: These assays are used to determine the toxicity of a compound to cells. They are essential for evaluating potential anticancer agents or for general toxicity screening. mdpi.com

Pharmacological Models: Depending on the in vitro findings, specific animal models of disease are used. For example, a non-imidazole H3 receptor agonist containing a 3-aminoazetidine moiety was evaluated for its effects on the central nervous system using a social recognition test in mice to assess its impact on memory. nih.gov

Anti-inflammatory Models: Compounds can be tested for their ability to reduce inflammation in animal models, such as carrageenan-induced paw edema in rats. nih.gov

Tumor Models: The efficacy of potential anticancer compounds can be studied in animal models, such as examining the inhibitory effects on the development of colon polyps and colorectal tumors in specific mouse strains. nih.gov

These advanced research methodologies are essential for a comprehensive understanding of the chemical properties and biological potential of this compound, paving the way for its potential development in various scientific fields.

Applications in Materials Science and Catalysis

Azetidines as Building Blocks in Organic Synthesis

Azetidines are significant four-membered heterocycles utilized in organic synthesis and medicinal chemistry. rsc.org Their considerable ring strain facilitates unique reactivity under appropriate conditions, making them valuable building blocks. rsc.org The development of new synthetic methods has increased the accessibility of functionalized azetidines, which are seen as advantageous alternatives to larger ring heterocycles due to their three-dimensionality and increased metabolic stability. nih.gov

Recent advances in synthetic methodologies have expanded the utility of azetidines. These include ring contraction, cycloaddition reactions, C–H activation, and strain-release homologation. rsc.org For instance, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient route to functionalized azetidines. nih.gov Furthermore, azetines, the unsaturated counterparts of azetidines, can undergo various addition reactions to produce a wide range of substituted and polycyclic azetidines. nih.gov The inherent reactivity of the azetidine (B1206935) ring allows for its use as a precursor to other heterocyclic systems and complex products. nih.gov

Azetidine derivatives, including those structurally similar to 1-Ethylazetidin-3-amine, serve as important scaffolds and building blocks for a variety of biologically active compounds and peptides. nih.gov Their incorporation into molecular structures can lead to improved pharmacokinetic profiles. chemrxiv.org The 3-aminoazetidine substructure is found in various pharmacologically active molecules, highlighting its importance in medicinal chemistry. chemrxiv.orgarkat-usa.org

Table 1: Selected Synthetic Methodologies for Azetidine Derivatives

| Methodology | Description | Reactants | Key Features |

|---|---|---|---|

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition | Imine and alkene | Efficient synthesis of functionalized azetidines. nih.gov |

| Intramolecular Aminolysis | La(OTf)3-catalyzed regioselective aminolysis of cis-3,4-epoxy amines | cis-3,4-epoxy amines | High yields and tolerance of sensitive functional groups. nih.gov |

| Ti(IV)-mediated Coupling | Synthesis of spirocyclic NH-azetidines | Oxime ethers and alkyl Grignard reagents | Broad substrate scope for densely functionalized azetidines. rsc.org |

| Strain-Release Homologation | Reaction of azabicyclo[1.1.0]butanes | Azabicyclo[1.1.0]butanes and various reagents | Access to diverse azetidine structures. rsc.org |

Role in Polymer Chemistry

Azetidines serve as monomers in the synthesis of polyamines through ring-opening polymerization. utwente.nlrsc.org The polymerization of azetidines can proceed through a cationic mechanism, similar to that of aziridines, leading to the formation of poly(trimethylenimine). utwente.nl The reactivity of N-alkylazetidines in cationic ring-opening polymerization has been studied, with some systems exhibiting "living" polymer characteristics. researchgate.net The rate of polymerization is influenced by the substituents on the azetidine ring. researchgate.net

Polymers derived from azetidines have a range of potential applications, including as antibacterial and antimicrobial coatings, for CO2 adsorption, in chelation and materials templating, and for non-viral gene transfection. utwente.nlrsc.org The resulting polyamines can have various structures, such as branched or linear, depending on the polymerization conditions and the specific azetidine monomer used. utwente.nlrsc.org While the polymerization of aziridines has been more extensively studied, the chemistry of azetidine polymerization is analogous and offers a route to unique macromolecular architectures. utwente.nl

The use of N-substituted azetidines, such as N-methylazetidine, has been investigated in cationic polymerization. researchgate.net The polymerization of N-methylazetidine initiated by triethyloxonium tetrafluoroborate is characterized by a rapid initiation followed by propagation, though termination reactions can occur. researchgate.net The study of such systems provides insight into the potential behavior of other N-alkylated azetidines like this compound in polymerization reactions.

Azetidine Derivatives as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral azetidine-derived ligands and organocatalysts have been utilized in asymmetric catalysis since the early 1990s to induce asymmetry in various chemical reactions. birmingham.ac.uk These reactions include Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.uk The rigid and puckered conformation of the azetidine ring makes it an excellent scaffold for the design of chiral ligands and auxiliaries. researchgate.net

New series of chiral cis-3-aminoazetidines have been synthesized and their catalytic activity has been tested in standard asymmetric reactions, showing moderate to good yields and enantioselectivity in many cases. researchgate.net For example, enantiopure cis-azetidines have been used as chiral ligands for transition metals, such as in copper-azetidine complexes that catalyze the Henry reaction with high enantioselectivity. bham.ac.uk The synthesis of optically active azetidine-2,4-dicarboxylic acid and related C2-symmetric azetidines has also been reported, with these compounds serving as chiral auxiliaries in asymmetric alkylation reactions. rsc.org

The development of efficient methods for preparing chiral ligands is a significant focus in synthetic chemistry. rsc.org Chiral tertiary amines, a class that includes derivatives of this compound, are important components of various drugs and catalysts. sigmaaldrich.comsioc-journal.cn The synthesis of chiral tertiary amines can be achieved through several asymmetric catalytic methods, including asymmetric hydroamination and hydrogenation. sioc-journal.cn The unique stereochemistry of substituted azetidines allows for their application in the construction of complex chiral molecules. researchgate.net

Table 2: Application of Chiral Azetidine Derivatives in Asymmetric Reactions

| Reaction Type | Catalyst/Ligand System | Enantioselectivity |

|---|---|---|

| Henry Reaction | Cu-azetidine complexes | Up to >99.5% ee bham.ac.uk |

| Friedel-Crafts Alkylation | Py-2NO-Ni(II) complex | Up to 99% ee rsc.org |

| Diethylzinc Addition to Aldehydes | Chiral cis-3-hydroxyazetidines | Excellent enantiomeric selectivities researchgate.net |

| Asymmetric Alkylation | Propionamides of C2-symmetric azetidines | Stereoselective product formation rsc.org |

Functional Materials Development

The incorporation of azetidine moieties into larger molecular structures can lead to the development of functional materials with tailored properties. The rigid nature of the azetidine ring can be used to control the conformation of molecules, which is a valuable strategy in materials design. researchgate.net For example, photochemical strategies have been employed to synthesize tunable azetidine-based energetic materials. chemrxiv.org The stereochemistry of the azetidine derivatives has a significant impact on the physical properties of these materials. chemrxiv.org

The synthesis of azetidine-containing compounds is also relevant to the development of materials with specific biological activities. researchgate.net The antioxidant properties of some new azetidines and azetidin-2-ones have been investigated, suggesting their potential use in materials designed for biological applications. semanticscholar.org The versatility and efficiency of synthetic strategies for azetidines are expected to guide the development of new materials not only in the energetics space but also in other industries such as pharmaceuticals. chemrxiv.org The ability to functionalize the azetidine ring allows for the introduction of various chemical groups, enabling the fine-tuning of the material's properties. researchgate.net

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Functionalized 1-Ethylazetidin-3-amine Analogues

The advancement of this compound applications is intrinsically linked to the ability to synthesize a diverse array of its functionalized analogues. Future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies.

One promising avenue is the exploration of novel cyclization reactions to construct the core azetidine (B1206935) ring. While traditional methods often involve multi-step sequences, future approaches could leverage transition-metal-catalyzed C-H activation or intramolecular hydroamination reactions to forge the four-membered ring in a single, atom-economical step. Furthermore, the development of asymmetric catalytic systems will be crucial for accessing enantiomerically pure this compound analogues, which is often a prerequisite for therapeutic applications.

Another key area of development will be the late-stage functionalization of the this compound scaffold. This strategy allows for the rapid generation of a library of derivatives from a common intermediate. Techniques such as photoredox catalysis and enzymatic modifications could offer mild and selective methods for introducing a wide range of functional groups at various positions on the azetidine ring and the ethyl substituent.

| Synthetic Strategy | Potential Advantages | Target Functionalization |

| Asymmetric C-H Amination | High stereoselectivity, atom economy | Chiral centers on the azetidine ring |

| Late-Stage Functionalization | Rapid diversification, access to novel chemical space | Modifications at N1, C2, C3, and the ethyl group |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control | Continuous production of key intermediates |

Advanced Mechanistic Studies and Reaction Control Strategies

A thorough understanding of the reaction mechanisms involving this compound is paramount for optimizing existing synthetic routes and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways, intermediates, and transition states. nih.gov For instance, understanding the factors that govern the regioselectivity and stereoselectivity of ring-opening reactions of the azetidinium ion derived from this compound is crucial for controlling the outcome of nucleophilic substitution reactions.

Computational modeling, using methods such as Density Functional Theory (DFT), can complement experimental findings by providing detailed energetic profiles of reaction pathways. nih.gov This synergistic approach will enable the rational design of catalysts and reaction conditions to favor desired outcomes and suppress unwanted side reactions, leading to more efficient and selective syntheses.

Rational Design of this compound Based Therapeutics

The azetidine motif is a privileged scaffold in medicinal chemistry, and this compound represents a versatile building block for the development of novel therapeutic agents. nih.govarkat-usa.org Rational drug design strategies will be instrumental in harnessing the full therapeutic potential of this compound.

Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy of target proteins in complex with this compound-based ligands, can inform the design of analogues with improved potency and selectivity. The ethyl group and the amine functionality provide handles for synthetic modification to optimize pharmacokinetic and pharmacodynamic properties.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to identify the key structural features required for biological activity. nih.gov This information can then be used to design focused libraries of this compound derivatives for screening against a wide range of biological targets, including enzymes, receptors, and ion channels. The inherent conformational rigidity of the azetidine ring can be exploited to pre-organize substituents in a desired orientation for optimal target engagement.

| Therapeutic Target Class | Design Strategy | Potential Indication |

| G-Protein Coupled Receptors (GPCRs) | Scaffold hopping from known ligands | Neurological disorders, metabolic diseases |

| Kinases | Covalent inhibitor design targeting specific residues | Oncology, inflammatory diseases |

| Ion Channels | Allosteric modulator design | Cardiovascular diseases, pain management |

Exploration of New Applications in Emerging Fields

Beyond its established roles, this compound and its derivatives hold promise for applications in a variety of emerging scientific and technological fields.

In materials science, the incorporation of this compound into polymers could lead to the development of novel materials with unique properties. For example, its basic nitrogen atom could be utilized for CO2 capture or as a catalytic site in functional polymers. The rigid azetidine core could also impart desirable thermal and mechanical properties to materials.

In the field of catalysis, chiral derivatives of this compound could serve as valuable ligands for asymmetric catalysis. The defined geometry of the azetidine ring can create a specific chiral environment around a metal center, enabling highly stereoselective transformations.

Furthermore, the development of functionalized this compound analogues could find applications in chemical biology as molecular probes to study biological processes or as components of bioconjugates for targeted drug delivery. The exploration of these new frontiers will undoubtedly unlock the full potential of this versatile chemical entity.

常见问题

Q. What are the optimal laboratory-scale synthetic routes for 1-Ethylazetidin-3-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Key Synthesis Methods :

- Aza-Michael Addition : React NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates under base catalysis (e.g., DBU), followed by ethylamine addition .

- Alkylation of Azetidine : Use ethyl iodide in a basic solvent (e.g., THF) at controlled temperatures (0–25°C) to minimize side reactions like over-alkylation .

- Optimization Strategies :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or GC-MS to terminate reactions at peak product formation.

- Adjust stoichiometric ratios (e.g., 1:1.2 azetidine:ethyl iodide) to favor mono-alkylation .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring structure (δ 2.5–3.5 ppm for N-ethyl protons) and amine group integration .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (114.19 g/mol) and detect impurities (e.g., diethylated by-products) .

- X-ray Crystallography : For absolute structural confirmation if crystalline derivatives are obtainable .

- Purity Assessment :

- HPLC with UV detection (λ = 210–230 nm) and ≥95% area under the curve .

Q. How does the steric environment of the azetidine ring influence the compound’s stability under varying storage conditions?

Methodological Answer:

- Stability Tests :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal decomposition .

- Monitor via FTIR for amine group oxidation (e.g., N-oxide formation at 1250–1300 cm⁻¹) .

- Storage Recommendations :

- Store in sealed, amber vials under inert gas (argon) at –20°C to prevent ring-opening reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?

Methodological Answer:

- Computational Modeling :

- Use DFT calculations (e.g., Gaussian 16) to map electron density on the azetidine nitrogen. The ethyl group’s +I effect increases electron density, favoring nucleophilic attacks at the 3-position .

- Experimental Validation :

- Perform kinetic studies with electrophiles (e.g., benzyl bromide) in polar aprotic solvents (DMF/DMSO). Compare reaction rates and product ratios via LC-MS .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Root-Cause Analysis Framework :

- Structural Variability : Confirm derivative purity and stereochemistry (e.g., chiral HPLC for enantiomeric excess) .

- Assay Conditions : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) to control for environmental variability .

- Target Validation : Use CRISPR-edited cell lines to isolate specific receptor interactions (e.g., dopamine D2 vs. 5-HT3) .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?

Methodological Answer:

- Process Chemistry Solutions :

- Employ continuous flow reactors to enhance mixing and reduce residence time, minimizing diethylated by-products .

- Use scavenger resins (e.g., polymer-bound sulfonic acid) to sequester excess ethylamine .

- In-Situ Monitoring :

- Implement PAT (Process Analytical Technology) tools like ReactIR for real-time tracking of intermediate species .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectroscopic data for azetidine derivatives?

Methodological Answer:

- Troubleshooting Workflow :

- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Isotopic Labeling : Synthesize ¹⁵N-labeled derivatives to resolve overlapping amine signals in ¹H NMR .

- Collaborative Analysis : Share raw data (FID files) with specialized labs for independent verification .

Biological and Pharmacological Research

Q. What in vitro methodologies are recommended for evaluating this compound’s interactions with neurological targets?

Methodological Answer:

- Assay Design :

- Surface Plasmon Resonance (SPR) : Immobilize purified receptors (e.g., NMDA subunits) on sensor chips to measure binding kinetics (ka/kd) .

- Calcium Imaging : Use Fluo-4 AM-loaded neurons to quantify Ca²⁺ flux changes upon compound exposure .

- Controls : Include positive (MK-801 for NMDA) and negative (vehicle) controls to validate assay robustness .

Computational and Theoretical Approaches

Q. How can molecular docking studies predict the binding modes of this compound to enzyme active sites?

Methodological Answer:

- Protocol :

- Protein Preparation : Fetch PDB structures (e.g., 4PK5 for monoamine oxidase) and optimize via molecular dynamics (AMBER/CHARMM) .

- Ligand Preparation : Generate 3D conformers of this compound using RDKit and assign partial charges (Gasteiger method) .

- Docking Software : Use AutoDock Vina with a grid box centered on the catalytic site (20 ų) .

- Validation : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。